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Compound of Interest

Compound Name: Remoxipride

Cat. No.: B1679305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical trial findings for

remoxipride in the treatment of schizophrenia. Remoxipride, a substituted benzamide,

emerged as a novel antipsychotic agent with a distinct pharmacological profile characterized by

its selective antagonism of dopamine D2 receptors.[1][2] This document synthesizes efficacy

and safety data from early clinical studies, details the experimental protocols employed, and

visually represents the drug's mechanism of action and typical trial workflows. While initial

results were promising, the drug's development was ultimately halted due to safety concerns, a

critical aspect covered herein.

Efficacy Data
Initial clinical trials demonstrated that remoxipride was an effective antipsychotic for both

acute and chronic schizophrenia, with efficacy comparable to the typical antipsychotic

haloperidol.[1] The drug showed activity against both positive and negative symptoms of

schizophrenia.[1][2]

Dose-Finding and Efficacy Studies
A significant dose-finding study involving 242 patients with acute schizophrenia established an

optimal therapeutic window for remoxipride.[3] The results indicated that maximum efficacy

was achieved at daily doses between 120 mg and 600 mg.[3]
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Study Population
Intervention
Groups

Key Efficacy
Findings

Reference

242 patients with

acute schizophrenia

Remoxipride (low

dose: 30-90 mg/day)

Maximum efficacy

observed between

120 mg and 600 mg

daily.

[3]

Remoxipride (medium

dose: 120-240

mg/day)

Remoxipride (high

dose: 300-600

mg/day)

Haloperidol (15-45

mg/day)

71 patients with acute

schizophrenia (6-week

study)

Remoxipride

47% of patients

showed clinically

relevant improvement

(≥50% reduction in

total BPRS score).

[4]

Haloperidol

34% of patients

showed clinically

relevant improvement

(≥50% reduction in

total BPRS score).

[4]

20 hospitalized

schizophrenic patients

(6-week study)

Remoxipride (75-500

mg/day)

23.0% reduction in

mean Brief Psychiatric

Rating Scale (BPRS)

total score.

[5]

14.1% reduction in

mean Clinical Global

Impression (CGI) of

severity of illness.

[5]
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Long-Term Treatment and Relapse Prevention
Long-term studies were conducted to evaluate the tolerability and effectiveness of remoxipride
in preventing relapse in chronic schizophrenia.

Study Population
Intervention
Groups

Key Findings Reference

506 patients with

schizophrenia (long-

term treatment)

Remoxipride (75-600

mg/day)

Median BPRS total

score decreased from

23 to 12 in the first 3

months and was

maintained for 12

months.

[6]

62 chronic

schizophrenic

inpatients (24-week

relapse prevention

study)

Remoxipride (150-300

mg/day)
Relapse rate of 37%. [7]

Placebo Relapse rate of 75%. [7]

Safety and Tolerability
A key advantage of remoxipride highlighted in initial trials was its favorable side-effect profile

compared to classical neuroleptics, particularly concerning extrapyramidal symptoms (EPS).[1]
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Adverse Event Category Key Findings Reference

Extrapyramidal Symptoms

(EPS)

Consistently caused fewer

EPS than haloperidol across

all dose ranges.

[3]

Significantly lower incidence of

all EPS (except "glabella tap")

compared to haloperidol.

[4]

22% of remoxipride-treated

patients used anticholinergics

versus 66% in the haloperidol

group.

[4]

Common Adverse Events

(>5% incidence in 6-12 month

treatment)

Insomnia, tiredness,

drowsiness, and tremor.
[6]

Serious Adverse Events

Aplastic Anemia: Reports of

aplastic anemia ultimately led

to the withdrawal of

remoxipride from the market.

[8][9]

Other serious adverse events

reported in a long-term study

included abnormal liver

function tests, gastrointestinal

issues, urinary retention, status

epilepticus, granulocytopenia,

and myocardial infarction.

[6]

Experimental Protocols
The initial clinical evaluation of remoxipride involved a series of rigorous studies, primarily

double-blind, comparative, and placebo-controlled trials.

Study Design:
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Most early phase trials were double-blind and often compared remoxipride to either a placebo

or a standard antipsychotic, typically haloperidol.[1][3][4][7] Both short-term (acute treatment)

and long-term (relapse prevention) studies were conducted.[1][6]

Patient Population:
Participants were typically diagnosed with schizophrenia according to the Diagnostic and

Statistical Manual of Mental Disorders, Third Edition (DSM-III) criteria.[4][6] Studies included

patients experiencing acute exacerbations as well as those with chronic schizophrenia.[3][7]

Assessment Tools:
Standard psychiatric rating scales were used to measure efficacy and safety:

Brief Psychiatric Rating Scale (BPRS): To assess the severity of a range of psychiatric

symptoms.[4][6]

Clinical Global Impression (CGI): To provide a clinician's view of the patient's overall illness

severity and improvement.[4][6]

Simpson and Angus Scale & Abnormal Involuntary Movements Scale (AIMS): To specifically

evaluate extrapyramidal symptoms.[4][6]

Present State Examination (PSE): Used in some studies to assess symptom clusters of

psychosis.[4]

Visualizing Experimental Workflows and
Mechanisms
To further elucidate the clinical investigation of remoxipride, the following diagrams illustrate a

typical experimental workflow and the drug's primary mechanism of action.
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Phase 1: Screening & Washout

Phase 2: Randomization

Phase 3: Treatment Period (e.g., 6-24 weeks)

Phase 4: Assessment

Patient Population
(DSM-III Schizophrenia)

Placebo Washout
(e.g., 1 month)

Enrollment

Double-Blind
Randomization

Remoxipride Group
(e.g., 150-300 mg/day)

Control Group
(Placebo or Haloperidol)

Efficacy & Safety Assessment
(BPRS, CGI, AIMS, etc.)

Click to download full resolution via product page

Typical Clinical Trial Workflow for Remoxipride.
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Remoxipride's Selective D2 Receptor Antagonism.

Conclusion
The initial clinical trials of remoxipride painted a picture of a promising antipsychotic with an

efficacy comparable to standard treatments like haloperidol but with a significantly improved

safety profile, particularly regarding extrapyramidal symptoms.[1][3][4] Its selective action on

dopamine D2 receptors was thought to underlie this therapeutic advantage.[1][2] However, the

emergence of rare but severe aplastic anemia as a side effect led to its withdrawal,

underscoring the critical importance of post-marketing surveillance and long-term safety

monitoring in drug development.[8][9] The story of remoxipride serves as a crucial case study

for researchers and drug development professionals, highlighting the delicate balance between

efficacy and safety in the quest for novel therapeutics for schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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